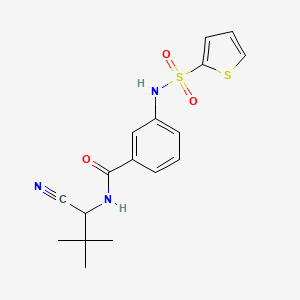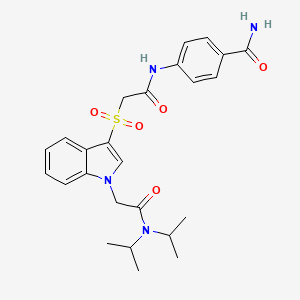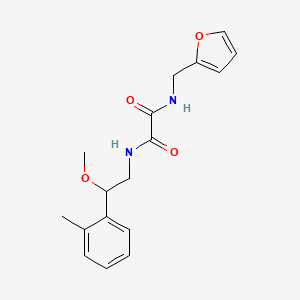
N-(1-cyano-2,2-dimethylpropyl)-3-(thiophene-2-sulfonamido)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1-cyano-2,2-dimethylpropyl)-3-(thiophene-2-sulfonamido)benzamide, also known as TAK-659, is a small molecule inhibitor that has been extensively studied for its potential use in treating various diseases. This compound is a selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase), which plays a crucial role in B-cell receptor signaling. Inhibition of BTK has been shown to be effective in treating certain types of cancer and autoimmune diseases.
Mechanism of Action
BTK is a key mediator of B-cell receptor signaling, which plays a crucial role in the survival and proliferation of B-cells. Inhibition of BTK by N-(1-cyano-2,2-dimethylpropyl)-3-(thiophene-2-sulfonamido)benzamide leads to decreased B-cell activation and proliferation, and ultimately, apoptosis. This mechanism of action has been shown to be effective in treating certain types of cancer and autoimmune diseases.
Biochemical and Physiological Effects
This compound has been shown to have potent activity against B-cell malignancies, including chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL). In addition, this compound has been shown to be effective in treating autoimmune diseases, such as rheumatoid arthritis and lupus. This compound has also been shown to have a favorable safety profile, with minimal off-target effects.
Advantages and Limitations for Lab Experiments
One of the main advantages of N-(1-cyano-2,2-dimethylpropyl)-3-(thiophene-2-sulfonamido)benzamide is its high selectivity for BTK, which reduces the risk of off-target effects. In addition, this compound has been shown to have a favorable safety profile, which makes it an attractive candidate for clinical development. However, one limitation of this compound is its relatively short half-life, which may require frequent dosing in clinical settings.
Future Directions
There are several potential future directions for the development of N-(1-cyano-2,2-dimethylpropyl)-3-(thiophene-2-sulfonamido)benzamide. One area of interest is the use of this compound in combination with other therapies, such as chemotherapy or immunotherapy. Another area of interest is the development of this compound analogs with improved pharmacokinetic properties, such as longer half-life or improved bioavailability. Finally, the use of this compound in other disease indications, such as solid tumors or viral infections, may also be explored in future studies.
Synthesis Methods
The synthesis of N-(1-cyano-2,2-dimethylpropyl)-3-(thiophene-2-sulfonamido)benzamide involves several steps, starting with the reaction between 3-amino-4-cyanobenzamide and 2-bromo-2,2-dimethylpropane. This is followed by a series of reactions involving thionyl chloride, thiophene-2-sulfonyl chloride, and triethylamine. The final step involves the addition of a sulfonamide group to the thiophene ring.
Scientific Research Applications
N-(1-cyano-2,2-dimethylpropyl)-3-(thiophene-2-sulfonamido)benzamide has been extensively studied for its potential use in treating various diseases, including B-cell malignancies, autoimmune diseases, and graft-versus-host disease. In preclinical studies, this compound has been shown to be highly selective for BTK and to have potent activity against B-cell malignancies.
properties
IUPAC Name |
N-(1-cyano-2,2-dimethylpropyl)-3-(thiophen-2-ylsulfonylamino)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O3S2/c1-17(2,3)14(11-18)19-16(21)12-6-4-7-13(10-12)20-25(22,23)15-8-5-9-24-15/h4-10,14,20H,1-3H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIYLDFBRPOJWRG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(C#N)NC(=O)C1=CC(=CC=C1)NS(=O)(=O)C2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-Fluoro-2-methyl-1-(p-tolyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2499567.png)
![4-Methyl-2-pyrrolidin-1-yl-6-[4-[6-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]pyrimidine](/img/structure/B2499568.png)
![3-(3-(4-(5-chloro-2-methylphenyl)piperazin-1-yl)-3-oxopropyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2499572.png)
![N-(5-(1H-indole-2-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)furan-2-carboxamide](/img/structure/B2499576.png)

![3-chloro-2-[2-methyl-4-(1H-pyrazol-5-yl)-1H-imidazol-1-yl]-5-(trifluoromethyl)pyridine](/img/structure/B2499580.png)

![5-chloro-N-[3-(2-methylpropoxy)propyl]-2-(methylsulfanyl)pyrimidine-4-carboxamide](/img/structure/B2499583.png)
![2-((7-acetyl-4-oxo-3-(p-tolyl)-3,4,5,6,7,8-hexahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-2-yl)thio)-N-(3,5-dimethylphenyl)acetamide](/img/structure/B2499584.png)
![N-[[4-(Furan-3-yl)thiophen-2-yl]methyl]-2-phenylmethoxyacetamide](/img/structure/B2499585.png)



